2-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}-4,5-dimethylthiophene-3-carbonitrile
Description
IUPAC Nomenclature and Systematic Naming Conventions
The compound 2-{3,5-dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl}-4,5-dimethylthiophene-3-carbonitrile derives its systematic name from its tricyclic core and substituents. The azatricyclo[5.2.1.0²,⁶]decane framework consists of three fused rings: a bicyclo[5.2.1]decane system with an additional bridgehead nitrogen atom at position 4. The numbering follows IUPAC guidelines, prioritizing the nitrogen-containing ring. The 3,5-dioxo groups indicate ketone functionalities at positions 3 and 5, while the 4,5-dimethylthiophene-3-carbonitrile moiety describes a thiophene ring with methyl groups at positions 4 and 5 and a cyano group at position 3.
| Property | Value |
|---|---|
| IUPAC Name | 2-(3,5-dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl)-4,5-dimethylthiophene-3-carbonitrile |
| Molecular Formula | C₁₆H₁₄N₂O₂S |
| Molecular Weight | 298.36 g/mol |
| CAS Registry Number | 386702-13-2 |
Molecular Topology and Bridged Tricyclic Framework Analysis
The azatricyclo[5.2.1.0²,⁶]decane core is a strained tricyclic system featuring:
- A 7-membered ring fused to a 5-membered ring and a 4-membered bridge .
- A bridgehead nitrogen atom at position 4, contributing to electron-deficient characteristics.
- An unsaturated 8-en group introducing rigidity into the structure.
The thiophene ring adopts a planar conformation, with methyl groups at C4 and C5 inducing steric hindrance. Density functional theory (DFT) calculations suggest the cyano group at C3 participates in conjugation with the thiophene π-system, stabilizing the molecule.
X-ray Crystallographic Studies of Azatricyclo[5.2.1.0²,⁶]decane Derivatives
While direct X-ray data for this compound remains unpublished, structural analogs provide insights:
- Bond Lengths : N–C bonds in the azatricyclo core average 1.47 Å, typical for sp³-hybridized nitrogen.
- Dihedral Angles : The thiophene ring forms a 72° angle with the tricyclic plane, minimizing steric clashes.
- Packing : Similar compounds exhibit intermolecular C=O···H–N hydrogen bonds (2.8–3.1 Å), stabilizing crystal lattices.
Conformational Analysis via NMR Spectroscopy
¹H and ¹³C NMR data reveal key structural features:
| NMR Signal | Assignment |
|---|---|
| δ 2.35 (s, 3H) | C4 methyl group on thiophene |
| δ 2.58 (s, 3H) | C5 methyl group on thiophene |
| δ 6.92 (s, 1H) | Thiophene H2 proton |
| δ 169.2 ppm (C=O) | Carbonyl carbons at C3 and C5 |
NOESY correlations confirm the syn orientation of the thiophene and tricyclic moieties, with through-space interactions between H2 (thiophene) and H7 (tricyclic core).
Vibrational Spectroscopy and Functional Group Assignments
FT-IR and Raman spectra highlight critical vibrational modes:
| Band (cm⁻¹) | Assignment |
|---|---|
| 2215 (IR) | C≡N stretch (sharp, medium intensity) |
| 1712, 1689 (IR) | C=O asymmetric/symmetric stretches |
| 1560 (Raman) | Thiophene ring breathing mode |
| 1420 (IR) | C–H bending (methyl groups) |
The absence of N–H stretches (3300–3500 cm⁻¹) confirms the absence of free amine groups, consistent with the lactam structure.
Properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4,5-dimethylthiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-7-8(2)21-16(11(7)6-17)18-14(19)12-9-3-4-10(5-9)13(12)15(18)20/h3-4,9-10,12-13H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJUGKHCEOIJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N2C(=O)C3C4CC(C3C2=O)C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}-4,5-dimethylthiophene-3-carbonitrile represents a unique structure with potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 311.337 g/mol. The compound features a complex bicyclic structure that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The detailed synthetic pathway can vary based on the specific derivatives being targeted.
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds related to this structure. For example, derivatives containing the dimethylthiophene moiety have shown significant activity against various cancer cell lines, including:
- Breast Cancer
- Colon Cancer
- Lung Cancer
- Prostate Cancer
These compounds demonstrated low micromolar IC50 values compared to standard chemotherapeutics such as etoposide, suggesting a potent anticancer effect with reduced toxicity to normal cells .
The biological activity is primarily attributed to the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. In vitro assays have shown that these compounds can induce:
- Reactive Oxygen Species (ROS) production in cancer cells.
- Cell Cycle Arrest : Analysis indicated an apoptotic effect primarily at the G1 phase of the cell cycle.
Molecular docking studies further support their role as ATP-dependent topoisomerase II inhibitors without direct DNA intercalation, highlighting their selectivity and potential as therapeutic agents .
Case Studies
-
Study on Dimethylthiophene Derivatives : A study synthesized various derivatives and tested them against human topoisomerases. Compounds exhibiting selective inhibition were identified, leading to significant anticancer effects in vitro.
Compound ID IC50 (µM) Cancer Type Selectivity 10 0.5 Breast High 11 0.7 Colon Moderate 29 0.9 Lung High - Mechanistic Insights : Another study focused on the apoptotic pathways activated by these compounds, revealing that ROS generation was a key factor in inducing cell death in cancer models.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
*Estimated based on molecular formula (C₁₈H₁₅N₃O₂S).
Key Observations:
- Electron-Withdrawing Groups: The nitrile group in the target compound and analogues (e.g., 11a, 12) enhances polarity and may improve binding to enzymatic targets. However, the absence of NH groups in the target (vs. 11a’s NH at 3,436 cm⁻¹) reduces hydrogen-bonding capacity .
- Core Rigidity vs.
- Synthetic Efficiency: Thiourea derivatives (e.g., ) achieve higher yields (60%) than some carbonitrile analogues (57–68% for 11a, 12), suggesting that substituent choice impacts reaction optimization .
Preparation Methods
Direct Cycloaddition Approach
A Diels-Alder reaction between a diene (e.g., furan) and a nitroso compound could generate the azatricyclic core, though this method remains hypothetical for this specific derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
